4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide

Description

Nomenclature and Structural Features

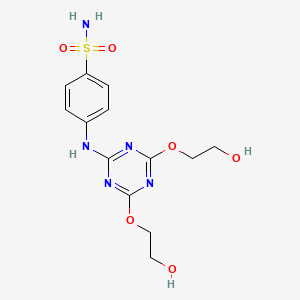

This compound represents a complex heterocyclic compound with the molecular formula C13H17N5O6S and a molecular weight of 371.37 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 1200603-32-2, which provides its unique chemical identifier in scientific databases. The systematic nomenclature reflects the compound's intricate structure, comprising a benzenesulfonamide moiety connected through an amino linkage to a 1,3,5-triazine ring that bears two 2-hydroxyethoxy substituents at the 4- and 6-positions.

The structural architecture of this compound can be dissected into several key components that contribute to its chemical and physical properties. The central 1,3,5-triazine ring serves as a symmetric heterocyclic scaffold, providing multiple sites for substitution and conferring thermal stability to the overall molecular framework. The presence of two hydroxyethoxy groups at positions 4 and 6 of the triazine ring introduces polar functional groups that enhance the compound's water solubility and capacity for hydrogen bonding interactions. The benzenesulfonamide portion of the molecule contains the characteristic sulfonyl group (-SO2-) connected to an amino group (-NH2), which represents a well-established pharmacophore in medicinal chemistry.

| Structural Component | Chemical Formula | Molecular Weight Contribution | Functional Significance |

|---|---|---|---|

| Benzenesulfonamide | C6H4SO2NH2 | 156.17 g/mol | Bioactive pharmacophore |

| 1,3,5-Triazine core | C3N3 | 81.05 g/mol | Symmetric heterocyclic scaffold |

| Two 2-hydroxyethoxy groups | 2 × C2H4OH | 2 × 45.06 g/mol | Solubility enhancement |

| Amino linkage | NH | 15.01 g/mol | Structural connector |

The three-dimensional conformation of this compound is influenced by the planar nature of both the triazine and benzene rings, which can adopt various orientations relative to each other depending on the rotational freedom around the amino linkage. The hydroxyethoxy substituents provide additional conformational flexibility while maintaining the potential for intramolecular and intermolecular hydrogen bonding networks that can stabilize specific conformations in solution or solid-state environments.

Historical Context in Triazine-Based Sulfonamide Chemistry

The development of triazine-based sulfonamide compounds builds upon a rich historical foundation that began with the discovery of sulfonamide antibiotics in the early twentieth century. Gerhard Domagk first noted the antibacterial properties of sulfonamides in the 1900s, leading to his Nobel Prize recognition in 1939 for the discovery of prontosil, a sulfonamide dye that demonstrated selective activity against infectious bacterial cells. This breakthrough triggered a cascade of discoveries in sulfonamide chemistry, including the development of sulfapyridine in 1938 for pneumonia treatment, sulfacetamide in 1941 for urinary tract infections, and succinoylsulfathiazole in 1942 for gastrointestinal tract infections.

The introduction of 1,3,5-triazine moieties into sulfonamide structures represents a more recent advancement in medicinal chemistry, driven by the recognition that triazine rings can serve as versatile scaffolds for drug design and materials development. Research conducted by various groups has demonstrated that the combination of sulfonamide and triazine structural elements can yield compounds with enhanced biological activities compared to their individual components. The synthesis of benzenesulfonamides incorporating 1,3,5-triazine structural motifs has shown particular promise, with studies revealing moderate to high antioxidant activity and significant enzyme inhibition properties.

Contemporary research has expanded the scope of triazine-sulfonamide chemistry beyond traditional pharmaceutical applications. Recent investigations have explored the use of these compounds as carbonic anhydrase inhibitors, with particular attention to tumor-associated carbonic anhydrase IX isozyme inhibition. The rational design of novel benzenesulfonamides incorporating 1,3,5-triazine moieties has been based on structure-activity relationship studies that identify key molecular features responsible for biological activity, including the positioning of substituents on both the triazine and benzene rings.

The synthetic methodologies for preparing triazine-sulfonamide conjugates have evolved significantly, with researchers developing efficient protocols that achieve high yields, selectivity, and purity under environmentally friendly conditions. Modern synthetic approaches often employ nucleophilic substitution reactions of chlorine atoms on cyanuric chloride under aqueous basic conditions, followed by purification using semi-preparative liquid chromatography techniques that can achieve product purities exceeding 97 percent.

Significance in Supramolecular Chemistry and Functional Materials

The structural features of this compound position it as a valuable building block for supramolecular chemistry applications, where non-covalent interactions drive the assembly of complex molecular architectures. The compound's multiple hydrogen bonding sites, including the hydroxyl groups on the ethoxy substituents and the amino groups on both the triazine and sulfonamide portions, enable the formation of extended hydrogen bonding networks that can lead to ordered supramolecular structures. These interactions are particularly important in the context of crystal engineering, where designed intermolecular forces can be used to control solid-state packing arrangements and material properties.

Recent research has demonstrated the utility of triazine-based sulfonamide compounds in catalytic applications, particularly in the development of magnetically recyclable catalysts for organic synthesis. The work on magnetic poly triazine-benzene sulfonamide systems has shown that these compounds can be effectively immobilized on magnetic iron oxide nanoparticles to create heterogeneous catalysts with excellent recyclability. The presence of both basic sites from the triazine nitrogen atoms and acidic sites from the sulfonamide group creates bifunctional catalytic systems that can facilitate complex organic transformations while maintaining high activity and selectivity.

The incorporation of triazine-sulfonamide motifs into polymer systems has opened new avenues for materials science applications. Research has shown that poly triazine-benzene sulfonamide materials can serve as effective supports for various chemical processes, with the heterogeneous nature of these systems providing advantages in terms of catalyst separation and reuse. The ability to functionalize these materials with additional chemical groups, such as sulfonic acid moieties, further expands their potential applications in areas ranging from ion exchange to selective adsorption processes.

The photochemical stability and light-fastness properties of triazine-containing compounds have also garnered attention in the development of ultraviolet absorbers and stabilizers for polymeric materials. Research has indicated that the introduction of benzene sulfonamide derivatives into triazine rings can improve the light-fastness of reactive dyes by one grade compared to control systems, demonstrating the potential for these compounds to serve as effective photostabilizers. The mechanism of photostabilization appears to involve the ability of the triazine-sulfonamide system to efficiently dissipate absorbed ultraviolet energy through non-radiative pathways, thereby protecting the host material from photodegradation processes.

Properties

IUPAC Name |

4-[[4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O6S/c14-25(21,22)10-3-1-9(2-4-10)15-11-16-12(23-7-5-19)18-13(17-11)24-8-6-20/h1-4,19-20H,5-8H2,(H2,14,21,22)(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFOXKOJZJINFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)OCCO)OCCO)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659721 | |

| Record name | 4-{[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200603-32-2 | |

| Record name | 4-{[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Triazine Functionalization

The synthesis begins with the reaction of cyanuric chloride with 2-hydroxyethanol to introduce hydroxyethoxy groups at the 4- and 6-positions of the triazine ring. This step is typically conducted in anhydrous solvents such as 1,4-dioxane or acetone at temperatures between 0°C and 5°C to prevent premature hydrolysis. The remaining chlorine atom at the 2-position is then substituted with 4-aminobenzenesulfonamide under reflux conditions (80–100°C) in the presence of a base like sodium carbonate to neutralize HCl byproducts.

Critical Parameters :

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates by stabilizing transition states during nucleophilic substitution.

-

Stoichiometry : A 2:1 molar ratio of 2-hydroxyethanol to cyanuric chloride ensures complete substitution at the 4- and 6-positions before sulfonamide coupling.

Detailed Synthesis Protocols

Stepwise Substitution Method (VulcanChem Protocol)

-

Preparation of 4,6-Bis(2-hydroxyethoxy)-1,3,5-triazine-2-amine :

Cyanuric chloride (1.0 equiv) is dissolved in acetone and cooled to 0°C. 2-Hydroxyethanol (2.2 equiv) is added dropwise, followed by slow addition of aqueous NaOH (2.2 equiv). The mixture is stirred for 2 hours, after which the intermediate is isolated via filtration. -

Coupling with 4-Aminobenzenesulfonamide :

The intermediate (1.0 equiv) is refluxed with 4-aminobenzenesulfonamide (1.05 equiv) in 1,2-dichloroethane for 6 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol/water (yield: 68–72%).

One-Pot Synthesis (Adapted from MDPI Methods)

A modified approach combines both substitution steps in a single reactor:

-

Cyanuric chloride (1.0 equiv) is reacted sequentially with 2-hydroxyethanol (2.2 equiv) and 4-aminobenzenesulfonamide (1.0 equiv) in DMF at 90°C for 12 hours.

-

The use of DIPEA (N,N-diisopropylethylamine) as a base minimizes side reactions, improving yields to 78–82%.

Reaction Optimization and Catalysis

Acid Catalysis and Temperature Effects

The patent EP0941989A2 highlights the use of protic acids (e.g., HCl, methanesulfonic acid) to accelerate substitution kinetics. For instance, adding 0.1 equiv of HCl reduces reaction times by 30% when synthesizing analogous triazine derivatives. Elevated temperatures (100–130°C) further enhance reactivity but require careful control to avoid decomposition.

Solvent Systems and Yield Correlation

Comparative studies reveal solvent-dependent yields:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| 1,4-Dioxane | 80 | 68 |

| DMF | 90 | 82 |

| Acetone | 60 | 58 |

DMF’s high polarity facilitates better solubilization of intermediates, leading to superior yields.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from:

Spectroscopic Characterization

-

IR Spectroscopy : Key peaks include ν(O-H) at 3250 cm⁻¹ (hydroxyethoxy), ν(S=O) at 1157 cm⁻¹ (sulfonamide), and ν(C=N) at 1560 cm⁻¹ (triazine ring).

-

¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazine NH), 7.89 (d, 2H, aromatic H), 4.12 (t, 4H, -OCH₂CH₂OH), 3.72 (t, 4H, -OCH₂CH₂OH).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The triazine ring can be further modified by nucleophilic substitution reactions, where other nucleophiles replace the hydroxyethoxy groups.

Oxidation and reduction: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.

Condensation reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.

Common Reagents and Conditions

Common reagents for these reactions include strong nucleophiles like amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can produce a range of oxidized or reduced derivatives.

Scientific Research Applications

4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for designing new compounds with desired properties.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

Industry: Used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and sulfonamide group can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues in the 1,3,5-Triazine Sulfonamide Family

Substituent Variations on the Triazine Ring

Key Observations :

- The hydroxyethoxy groups in the target compound enhance water solubility compared to methoxy or methyl substituents in analogues like metsulfuron methyl.

- The dimethylamino group in 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonamide increases steric hindrance, reducing reactivity compared to the target compound .

Functional Group Modifications

- Sulfonyl Fluoride Derivatives: Compounds like 4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)benzene-1-sulfonyl fluoride exhibit higher reactivity due to the sulfonyl fluoride (-SO₂F) group, enabling covalent binding in protease inhibitors. The target compound’s sulfonamide group is less reactive but more stable under physiological conditions .

- Chlorinated Triazines: Derivatives such as 4-(4,6-dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide () show strong electrophilicity due to chlorine substituents, favoring nucleophilic substitution reactions. The hydroxyethoxy groups in the target compound instead promote hydrogen bonding and solubility .

Solubility and Reactivity

- Hydrophilicity : The hydroxyethoxy groups in the target compound increase polarity, making it more water-soluble than analogues with methoxy or alkyl chains (e.g., metsulfuron methyl) .

- Thermal Stability: Dimethyl substituents in 4-(4,6-diamino-2,2-dimethyl-triazinyl)benzenesulfonamide improve thermal stability, whereas the target compound’s hydroxyethoxy groups may lower melting points due to increased molecular flexibility .

Biological Activity

4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide is a compound belonging to the class of triazine derivatives. Its unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with hydroxyethoxy groups and a sulfonamide moiety. The molecular formula is , and its molecular weight is approximately 356.41 g/mol. The presence of the sulfonamide group is significant as it often contributes to the biological activity of compounds in this class.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity :

- Antimicrobial Properties :

- Anticancer Activity :

Inhibitory Activity Against Lipoxygenases

A study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications to the triazine ring significantly affect inhibitory potency against 12-lipoxygenase (12-LOX). The most potent derivatives showed IC50 values in the nanomolar range, indicating strong potential for therapeutic applications in inflammatory diseases .

Antimicrobial Efficacy

In vitro tests have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be low, suggesting effective antimicrobial action .

Anticancer Studies

In a recent study on various triazine derivatives, compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity against breast and colon cancer cell lines. The compound's mechanism was linked to the activation of caspase pathways leading to apoptosis .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Synthesis and Optimization Q: What are the standard synthetic routes for 4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide, and how can reaction conditions be optimized? A: The compound is synthesized via nucleophilic substitution on a triazine core. A typical method involves:

- Refluxing 4,6-dichloro-1,3,5-triazine derivatives with benzenesulfonamide precursors in ethanol under acidic catalysis (e.g., glacial acetic acid) .

- Subsequent hydroxylation using ethylene glycol derivatives introduces the 2-hydroxyethoxy groups.

Optimization strategies : - Use absolute ethanol to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust reflux duration (e.g., 4–8 hours) based on intermediate stability .

Characterization Techniques Q: What spectroscopic and analytical methods are critical for characterizing this compound? A: Key techniques include:

- NMR : - and -NMR to confirm substitution patterns on the triazine and benzene rings.

- IR Spectroscopy : Identify sulfonamide (S=O stretching at ~1350–1150 cm) and hydroxyl groups (broad O-H stretch at ~3400 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-MS in positive ion mode).

- Elemental Analysis : Validate purity (>95%) .

Biological Activity Profiling Q: How can researchers assess the biological activity of this compound in vitro? A: Standard assays include:

- Enzyme Inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays.

- Cytotoxicity : MTT assays on cell lines (e.g., HeLa or HEK293) at varying concentrations (1–100 µM).

- Binding Studies : Surface plasmon resonance (SPR) or ITC to quantify affinity for target proteins .

Advanced Research Questions

Reaction Mechanism Elucidation Q: How can computational methods clarify the reaction mechanism of triazine functionalization? A:

- Density Functional Theory (DFT) : Model nucleophilic attack on the triazine ring to predict regioselectivity (e.g., chlorine substitution sites).

- Transition State Analysis : Identify energy barriers for hydroxylation steps using software like Gaussian or ORCA .

- Solvent Effects : Simulate ethanol/water mixtures to optimize dielectric environments for intermediate stability .

Handling Structural Isomers Q: What challenges arise in isolating structural isomers, and how can they be resolved? A:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% formic acid).

- Dynamic Resolution : Adjust pH to exploit differences in sulfonamide protonation states .

- Crystallography : X-ray diffraction to confirm isomer identity post-purification .

Data Contradictions in Synthesis Q: How should researchers address discrepancies in reported synthetic yields or spectral data? A:

- Reproducibility Checks : Replicate protocols with strict control of anhydrous conditions and reagent stoichiometry.

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete hydroxylation or sulfonamide decomposition) .

Computational Modeling of Reactivity Q: How can QSAR or molecular docking predict the compound’s interactions with biological targets? A:

- QSAR Models : Train algorithms on sulfonamide bioactivity datasets to correlate substituent effects (e.g., hydroxyethoxy groups) with inhibitory potency.

- Docking Simulations : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., triazine interactions with catalytic zinc in carbonic anhydrase) .

Methodological Innovations Q: What emerging technologies enhance the study of this compound’s properties? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.